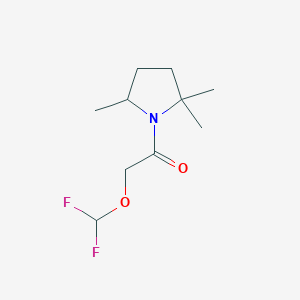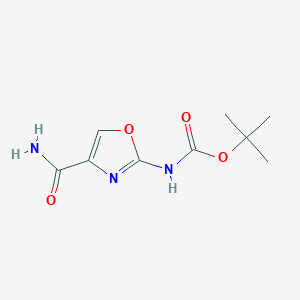![molecular formula C16H12N4OS B2842118 [(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide CAS No. 902909-75-5](/img/structure/B2842118.png)
[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It has been identified as a potential inhibitor of the human immunodeficiency virus (HIV) replication .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Chemical Reactions Analysis
The compound is part of a class of compounds that have been identified as inhibitors of HIV replication . This suggests that it may interact with the viral replication machinery, although the exact chemical reactions involved are not specified in the available resources.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- Novel Synthesis Approaches : Research has explored the synthesis of novel thiopyrimidine-glucuronide compounds, featuring the formation of a dihydropyrimidine skeleton, indicating a methodology that might relate to synthesizing derivatives of the target compound for enhanced biological activities (R. Wanare, 2022).
- One-Pot Synthesis Methods : Another study presents a one-pot synthesis approach for 2-aminopyrimidinones, showcasing techniques that could be adapted for the efficient synthesis of related pyrimidin-2-yl compounds, highlighting their self-assembly and hydrogen bonding capabilities (M. Bararjanian et al., 2010).
- 'Green' Chemistry Applications : The use of benzoyl cyanide in ionic liquids for nucleoside benzoylation offers a 'green' alternative to traditional synthesis methods, suggesting environmentally friendly pathways for modifying pyrimidin-2-yl compounds (A. Prasad et al., 2005).
Biological Activities and Applications
- Antifolate Activities : Compounds structurally related to the target chemical have been synthesized as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, displaying potent activities that could imply similar research directions for the compound (A. Gangjee et al., 2008).
- Nucleophilic Substitution in Heterocyclic Chemistry : Research on reactions with cyanide anions and other nucleophiles may provide insights into synthetic strategies and chemical properties relevant to derivatives of the target compound (M. Mąkosza & K. Wojciechowski, 2004).
Mécanisme D'action
Target of Action
The primary target of [(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide is the Human Immunodeficiency Virus (HIV) . This compound acts as an inhibitor of HIV replication, making it a potential candidate for treating HIV infection .
Mode of Action
It is known to inhibit the replication of hiv . This inhibition could be due to the compound’s interaction with key proteins involved in the virus’s replication process, thereby disrupting its life cycle.
Biochemical Pathways
The compound’s effect on biochemical pathways is primarily related to the HIV replication process . By inhibiting this process, the compound can potentially disrupt the virus’s ability to multiply and spread, thereby mitigating the progression of the disease.
Result of Action
The primary result of the compound’s action is the inhibition of HIV replication . This could potentially lead to a decrease in the viral load in patients, slowing the progression of the disease and improving patient outcomes.
Propriétés
IUPAC Name |
2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c17-8-10-22-16-19-14-13(7-4-9-18-14)15(21)20(16)11-12-5-2-1-3-6-12/h1-7,9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEASRMFEXBKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842038.png)
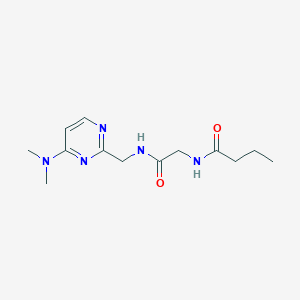
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2842044.png)
![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2842046.png)
![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)
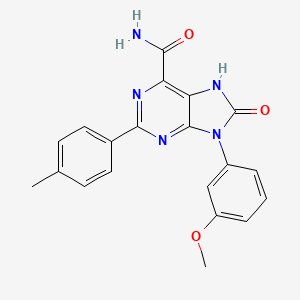
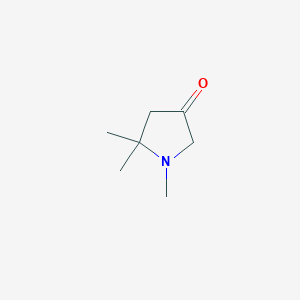
![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)


